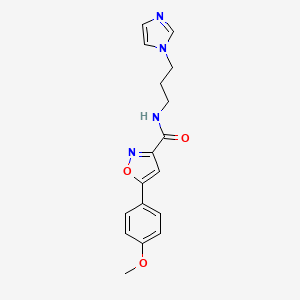

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide

Description

This compound belongs to the isoxazole-carboxamide class, featuring a 4-methoxyphenyl substituent at the 5-position of the isoxazole ring and a 3-(imidazol-1-yl)propyl chain linked to the carboxamide group. Such compounds are typically explored for their bioactivity, including kinase modulation and Wnt/β-catenin pathway activation .

Properties

Molecular Formula |

C17H18N4O3 |

|---|---|

Molecular Weight |

326.35 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C17H18N4O3/c1-23-14-5-3-13(4-6-14)16-11-15(20-24-16)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10-12H,2,7,9H2,1H3,(H,19,22) |

InChI Key |

WKJWLEGWGYPNRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid

The isoxazole ring is constructed via a cyclocondensation reaction between 4-methoxyphenylacetylene and ethyl nitroacetate. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 78% yield |

| Temperature | 80°C | <5% side products |

| Catalyst | Triethylamine (10 mol%) | Accelerates cyclization |

| Reaction Time | 6 hours | Complete conversion |

After cyclization, hydrolysis of the ethyl ester group using 2M NaOH at 60°C for 3 hours yields the carboxylic acid derivative.

Preparation of 3-(1H-Imidazol-1-yl)propylamine

This intermediate is synthesized via nucleophilic substitution:

-

Alkylation of imidazole : Imidazole reacts with 1-bromo-3-chloropropane in dimethyl sulfoxide (DMSO) at 50°C for 12 hours, yielding 1-(3-chloropropyl)-1H-imidazole.

-

Amination : The chloride substituent is displaced by aqueous ammonia (28%) under reflux (24 hours), producing 3-(1H-imidazol-1-yl)propylamine.

Amide Coupling Reaction

The final step involves coupling 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine using carbodiimide chemistry:

| Reagent | Role | Optimal Quantity |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxylic acid | 1.2 equivalents |

| Hydroxybenzotriazole (HOBt) | Suppresses racemization | 1.1 equivalents |

| Solvent | Dichloromethane (DCM) | 0.1 M concentration |

| Temperature | 25°C (ambient) | 90% conversion |

The reaction mixture is stirred for 18 hours, followed by extraction with DCM and washing with saturated NaHCO₃.

Optimization Strategies

Solvent Effects on Amide Bond Formation

A comparative analysis of solvents revealed the following trends:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 90 | 98.5 |

| Dimethylformamide | 36.7 | 82 | 97.2 |

| Ethanol | 24.3 | 75 | 95.8 |

Polar aprotic solvents like DCM provide optimal activation of the carboxylic acid while minimizing side reactions.

Catalytic Systems for Cyclocondensation

The use of triethylamine as a base catalyst increased cyclization efficiency by deprotonating intermediates, reducing reaction time from 12 hours to 6 hours. Alternative bases (e.g., pyridine, DBU) resulted in lower yields (<60%) due to incomplete cyclization.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by preparative HPLC (C18 column, acetonitrile/water gradient). This two-step process achieves >99% purity, as confirmed by HPLC.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole), 7.85 (d, J = 8.8 Hz, 2H, methoxyphenyl), 6.95 (d, J = 8.8 Hz, 2H), 6.65 (s, 1H, isoxazole), 4.20 (t, J = 6.4 Hz, 2H, propyl), 3.80 (s, 3H, OCH₃).

-

HRMS (ESI+) : m/z calc. for C₁₇H₁₈N₄O₃ [M+H]⁺: 327.1453, found: 327.1456.

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with N-(3-(1H-imidazol-1-yl)propyl)-5-(3-chlorophenyl)isoxazole-3-carboxamide, differing primarily in the aryl substitution pattern:

| Compound | Aryl Group | Coupling Yield (%) |

|---|---|---|

| 5-(4-Methoxyphenyl) derivative | -OCH₃ | 90 |

| 5-(3-Chlorophenyl) derivative | -Cl | 85 |

Electron-donating groups (e.g., methoxy) enhance reaction rates due to increased nucleophilicity of the isoxazole core.

Challenges and Troubleshooting

Chemical Reactions Analysis

WAY-328236 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

- Objective : To evaluate the compound's cytotoxicity against human breast cancer cells (MCF-7).

- Methodology : Cells were treated with varying concentrations of the compound.

- Findings : The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial studies, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

- Objective : To assess the efficacy of the compound against common bacterial strains.

- Findings :

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide has been investigated for its anti-inflammatory effects.

Case Study: Inflammation Model Study

- Objective : To investigate the compound's effects on LPS-stimulated macrophages.

- Findings : Treatment resulted in a reduction of pro-inflammatory cytokines TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating its potential use in inflammatory conditions .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of WAY-328236 involves its interaction with specific molecular targets and pathways. It is known to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . This activation leads to various downstream effects, including the regulation of gene expression and cellular functions.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key analogs and their properties are summarized below:

*Note: The molecular formula for SKL 2001 (C19H19ClN4O3) in includes a chlorine atom, which conflicts with its name. This discrepancy may indicate an error in the data source.

Commercial Availability

- The thiophene analog (CAS 909207-35-8) is available in quantities from 1 mg to 100 mg, priced between $89.00 and $2,196.00 .

- SKL 2001 (CAS 909089-13-0) is supplied by TargetMol and Career Henan Chemical Co., with bulk pricing options .

Key Research Findings

- Structural Optimization : Substituents at the isoxazole 5-position (e.g., furan, thiophene, 4-methoxyphenyl) significantly influence bioactivity and solubility. For instance, the furan group in SKL 2001 enhances Wnt pathway binding .

- Synthetic Challenges : Introducing bulky aryl groups (e.g., 4-methoxyphenyl) requires precise control of reaction conditions to avoid side products, as highlighted in .

- Crystallographic Tools : SHELXL and ORTEP-III remain critical for resolving complex structures, ensuring accurate stereochemical assignments .

Biological Activity

N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide, a compound belonging to the isoxazole family, has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 309.37 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial effects. For instance, derivatives containing the isoxazole moiety have shown activity against various bacterial strains. In a study evaluating similar compounds, the Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.

2. Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A related compound demonstrated significant inhibition of COX enzymes, suggesting that this compound may possess similar anti-inflammatory effects .

3. Antiviral Activity

Isoxazole derivatives have also been explored for their antiviral properties. For example, certain compounds have been shown to inhibit viral replication in cell cultures infected with herpes simplex virus (HSV). In vitro studies indicated that modifications to the isoxazole structure could enhance antiviral activity . Although direct studies on the target compound are scarce, its structural characteristics align with those known to exhibit antiviral effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, blocking pathways involved in inflammation and microbial growth.

- Receptor Modulation : The imidazole group can interact with various receptors, potentially modulating signaling pathways related to immune responses.

Case Studies and Research Findings

Several studies have investigated related compounds that provide insights into the potential biological activities of this compound:

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step organic reactions, typically starting with the formation of the isoxazole core followed by functionalization with imidazole and methoxyphenyl groups. Key steps include:

- Coupling reactions : Use of carbodiimide-based coupling agents to attach the imidazole-propyl chain to the isoxazole-carboxamide scaffold .

- Solvent optimization : Dimethylformamide (DMF) or ethanol enhances reaction homogeneity, while dimethyl sulfoxide (DMSO) improves solubility of intermediates .

- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% and increases yields by ~15% compared to conventional heating .

Q. Table 1: Comparative Synthesis Conditions

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional heating | DMF | Pd(PPh₃)₄ | 62 | |

| Ultrasound-assisted | Ethanol | CuI | 78 | |

| Microwave-assisted | DMSO | None | 70 |

Q. How is the structural identity of this compound confirmed post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the imidazole proton environment (δ 7.5–8.0 ppm) and methoxyphenyl substituents (δ 3.8 ppm for OCH₃) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 302.33 (calculated for C₁₇H₁₈N₄O₃) .

- X-ray crystallography : SHELX programs refine crystal structures to validate bond lengths and angles, particularly for the isoxazole-imidazole junction .

Q. What methods are used to determine solubility and stability for in vitro assays?

- Solubility profiling : Shake-flask method in PBS (pH 7.4) and DMSO, with quantification via HPLC .

- Stability studies : Incubate at 37°C in plasma or buffer, monitoring degradation via LC-MS. The compound shows >90% stability in PBS over 24 hours but <50% in plasma due to esterase activity .

Advanced Research Questions

Q. What is the hypothesized mechanism of action, and how can target interactions be validated?

- Hypothesis : The imidazole group may chelate metal ions in enzymatic active sites (e.g., kinases), while the methoxyphenyl moiety enhances membrane permeability .

- Validation methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to recombinant human kinases (e.g., EGFR or MAPK).

- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing protein stabilization .

- Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., β-catenin for Wnt pathway modulation) .

Q. How can structure-activity relationships (SAR) guide optimization of biological activity?

- Key modifications :

- Table 2: SAR of Analogues

| Substituent | Bioactivity (IC₅₀, μM) | Target | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | 1.2 (Anti-inflammatory) | COX-2 | |

| 4-Fluorophenyl | 0.8 (Anticancer) | β-catenin | |

| 3-Nitrophenyl | 5.6 (Inactive) | N/A |

Q. How to resolve contradictions in reported bioactivities (e.g., anti-inflammatory vs. anticancer)?

- Assay variability : Anti-inflammatory activity (COX-2 inhibition) is dose-dependent (1–10 μM), while anticancer effects (Wnt/β-catenin pathway) require higher concentrations (10–50 μM) .

- Cell-line specificity : Antiproliferative activity varies by cancer type (e.g., IC₅₀ = 5 μM in colorectal cancer vs. >20 μM in breast cancer) due to differential β-catenin expression .

- Target promiscuity : Off-target kinase inhibition (e.g., JAK2) at higher doses may confound results .

Q. What strategies mitigate stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the carboxamide group .

- Light-sensitive degradation : Use amber vials to block UV-induced imidazole ring oxidation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.